N-(4-bromophenyl)-3-hydroxy-2-naphthamide
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Overview
Description
N-(4-bromophenyl)-3-hydroxy-2-naphthamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-hydroxy-2-naphthamide typically involves the condensation of 4-bromoaniline with 3-hydroxy-2-naphthoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of N-(4-bromophenyl)-3-oxo-2-naphthamide.
Reduction: Formation of N-(4-aminophenyl)-3-hydroxy-2-naphthamide.
Substitution: Formation of N-(4-methoxyphenyl)-3-hydroxy-2-naphthamide or N-(4-cyanophenyl)-3-hydroxy-2-naphthamide.
Scientific Research Applications
N-(4-bromophenyl)-3-hydroxy-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-bromophenylacetic acid
Uniqueness
N-(4-bromophenyl)-3-hydroxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Biological Activity
N-(4-bromophenyl)-3-hydroxy-2-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its naphthamide structure, which is known for its diverse biological properties. The presence of the bromophenyl group enhances its lipophilicity, potentially increasing its interaction with biological membranes.
1. Antimicrobial Activity
Research has shown that naphthamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 40 |
Staphylococcus aureus | 30 |
Klebsiella pneumoniae | 50 |
The compound demonstrated promising activity against these pathogens, indicating its potential as an antibacterial agent .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
SMMC-7721 | 15 |
MCF-7 | 12 |
A549 | 18 |
The compound's mechanism involves the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells . This suggests that this compound may serve as a potential lead compound for developing new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities that influence cellular signaling pathways related to growth and differentiation.
- Gene Expression Alteration : The compound may affect the expression of genes associated with drug resistance and cell cycle regulation .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections .
- Anticancer Studies : In xenograft models, treatment with this compound resulted in significant tumor reduction compared to controls, supporting its potential use as an anticancer agent .
Properties
CAS No. |
50729-40-3 |
---|---|
Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12BrNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) |
InChI Key |
HBCJKVALTGCACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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